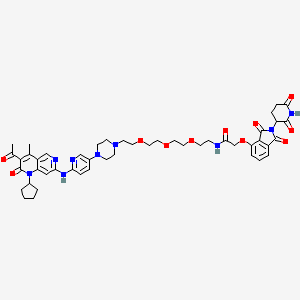
3-(3-Fluoropiperidin-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoropiperidin-1-yl)propan-1-ol is a chemical compound with the molecular formula C7H14FNO and a molecular weight of 147.19 g/mol. It is a liquid at room temperature and is primarily used for research purposes. The compound contains a fluorine atom attached to a piperidine ring, which is connected to a propanol group.
Méthodes De Préparation
The synthesis of 3-(3-Fluoropiperidin-1-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction of azomethine ylides with vinyl fluoride. This method showcases the versatility of vinyl fluoride in cycloaddition reactions, making it a valuable approach for obtaining fluorinated piperidine derivatives
Analyse Des Réactions Chimiques
3-(3-Fluoropiperidin-1-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium dichromate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(3-Fluoropiperidin-1-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.
Biology: The compound is studied for its potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, which has implications in the treatment of type 2 diabetes and obesity.
Medicine: Research has shown that derivatives of this compound exhibit antibacterial activity against Gram-positive pathogens, making it a potential candidate for developing new antibacterial agents.
Industry: The compound’s fluorinated structure makes it useful in the development of new materials with unique properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoropiperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. As a DPP-IV inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased insulin secretion and decreased glucagon release, which helps regulate blood glucose levels. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.
Comparaison Avec Des Composés Similaires
3-(3-Fluoropiperidin-1-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(Piperidin-1-yl)propan-1-ol: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
3-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one:
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s chemical reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C8H16FNO |
|---|---|
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
3-(3-fluoropiperidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H16FNO/c9-8-3-1-4-10(7-8)5-2-6-11/h8,11H,1-7H2 |
Clé InChI |
WOHQZLWEWNOTIV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CCCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B12453794.png)

![N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12453813.png)
![3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453830.png)
![N-(3,4-dichlorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12453841.png)
![N-Methyl-N-[4-[(4-methylsulfanyl-benzylidene)-amino]-phenyl]-acetamide](/img/structure/B12453847.png)
![2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12453855.png)

![N-(oxolan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12453857.png)
![4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol dihydrochloride](/img/structure/B12453873.png)
![(1R,2S)-2-{[4-(9-{4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}fluoren-9-YL)phenyl]carbamoyl}cyclohexane-1-carboxylic acid](/img/structure/B12453879.png)

![2-methyl-5-nitro-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12453887.png)

